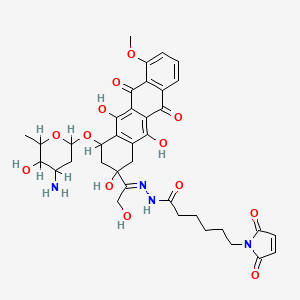

Doxo-emch

Description

Properties

Key on ui mechanism of action |

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |

|---|---|

CAS No. |

151038-96-9 |

Molecular Formula |

C37H42N4O13 |

Molecular Weight |

750.7 g/mol |

IUPAC Name |

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |

InChI Key |

OBMJQRLIQQTJLR-FRTGXRTISA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

Synonyms |

INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Doxo-EMCH: The Albumin-Binding Prodrug Platform

Topic: Mechanism of Action of Doxo-EMCH (Aldoxorubicin) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxo-EMCH (also known as INNO-206 or Aldoxorubicin) represents a paradigm shift in anthracycline delivery. Unlike traditional liposomal formulations (e.g., Doxil) that rely on encapsulation, Doxo-EMCH utilizes an "in situ hitchhiking" strategy. It is a prodrug of doxorubicin modified with an acid-sensitive linker that chemically bonds to circulating serum albumin immediately upon intravenous injection.[1]

This guide dissects the molecular mechanics of Doxo-EMCH, detailing its specific binding kinetics, tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, and its pH-dependent activation trigger. By leveraging the body’s own albumin transport system, Doxo-EMCH achieves a multifold increase in half-life and tumor concentration while significantly mitigating the cardiotoxicity associated with free doxorubicin.

Molecular Architecture & Design Rationale

The efficacy of Doxo-EMCH relies on three distinct structural components working in concert:

-

The Payload (Doxorubicin): A potent DNA intercalator and Topoisomerase II inhibitor.

-

The Linker (EMCH): 6-maleimidocaproyl hydrazide.[2] This heterobifunctional cross-linker serves two roles:

-

Maleimide Moiety: Reacts rapidly with thiols.

-

Hydrazone Bond: Forms the acid-labile connection to the drug.

-

-

The Trigger (C-13 Hydrazone): The linker is attached to the C-13 keto position of doxorubicin. This bond is stable at physiological pH (7.4) but hydrolyzes rapidly at pH < 5.5.

Chemical Structure Logic

-

Formula:

-

Key Feature: The maleimide group is positioned distally to ensure steric accessibility for the bulky albumin molecule (66.5 kDa).

Mechanism of Action (Step-by-Step)

Phase 1: In Situ Albumin Binding (The "Hitchhiker" Effect)

Upon intravenous administration, the maleimide group of Doxo-EMCH undergoes a rapid, specific Michael addition reaction with the cysteine-34 (Cys34) residue of endogenous human serum albumin (HSA).

-

Kinetics: The reaction is second-order and occurs within minutes of injection.

-

Selectivity: Cys34 is the only free thiol on albumin and is highly reactive (low pKa due to local environment), ensuring minimal off-target binding to other plasma proteins.

Phase 2: Passive Targeting & Accumulation (EPR Effect)

The resulting Albumin-Doxorubicin conjugate (

-

Tumor Tropism: Tumors possess leaky vasculature and impaired lymphatic drainage (EPR effect), causing macromolecules like albumin to accumulate in the interstitial space.

-

Metabolic Demand: Rapidly dividing tumor cells have a high demand for amino acids and energy, often upregulating albumin uptake pathways (e.g., gp60 receptor-mediated transcytosis or SPARC binding).

Phase 3: Intracellular Activation (The Acid Switch)

Once internalized into the tumor cell via endocytosis, the conjugate enters the endosomal-lysosomal pathway.

-

pH Drop: The environment transitions from neutral (pH 7.4) to acidic (pH 4.0–5.0).

-

Cleavage: The acid-sensitive hydrazone bond hydrolyzes, releasing free doxorubicin.[3]

-

Nuclear Attack: The liberated doxorubicin diffuses into the nucleus, intercalates into DNA, and poisons Topoisomerase II, leading to apoptosis.

Visualization of Signaling & Mechanism

Diagram 1: The "Hitchhiker" Pathway (Systemic to Nuclear)

Caption: The Doxo-EMCH pathway from intravenous injection to nuclear cytotoxicity, highlighting the albumin-mediated transport and pH-dependent release.

Diagram 2: Chemical Activation Mechanism

Caption: Chemical mechanism of the acid-labile hydrazone linker cleavage within the lysosome.

Pharmacokinetics & Efficacy Data

The following table summarizes the superior pharmacokinetic profile of Doxo-EMCH compared to free Doxorubicin, validating the albumin-binding mechanism.

| Parameter | Free Doxorubicin | Doxo-EMCH (Aldoxorubicin) | Impact |

| Mechanism | Passive Diffusion | Albumin Transport | Active accumulation in tumors |

| Half-life ( | Sustained exposure | ||

| AUC (Exposure) | 1.4 h·µM | 536 h·µM | >300x higher drug exposure |

| Clearance | High (Rapid renal/hepatic) | Low (Recycled via FcRn) | Reduced dosing frequency |

| MTD (Rodents) | 6-8 mg/kg | >24 mg/kg | Higher tolerable dose |

| Cardiotoxicity | High (Cumulative dose limit) | Minimal | Albumin does not cross healthy cardiac endothelium |

Data Sources: Kratz et al. (2002), Unger et al. (2007).

Experimental Protocols

Protocol A: Synthesis of Doxo-EMCH

This protocol describes the conjugation of Doxorubicin to the EMCH linker.[4]

Reagents:

Procedure:

-

Preparation: Dissolve 1 eq. of Doxorubicin HCl in anhydrous MeOH.

-

Addition: Add 1.2 eq. of EMCH to the solution.

-

Catalysis: Add a catalytic amount of TFA (approx. 0.1% v/v) to promote hydrazone formation.

-

Reaction: Stir the mixture at room temperature (

) in the dark for 18–24 hours. Note: Darkness is critical to prevent light-induced degradation of Doxorubicin. -

Monitoring: Monitor reaction progress via HPLC or TLC (Mobile phase: Chloroform/Methanol). Look for the disappearance of the Doxorubicin peak.

-

Purification: Precipitate the product by adding cold diethyl ether or acetonitrile. Centrifuge to collect the red precipitate.

-

Drying: Dry the pellet under vacuum. Store at

.

Protocol B: In Vitro pH-Dependent Release Assay

Validates the acid-sensitivity of the linker.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetate Buffer, pH 5.0

-

Doxo-EMCH Stock Solution

Procedure:

-

Incubation: Prepare two sets of triplicate samples containing 50 µM Doxo-EMCH in:

-

Set A: PBS (pH 7.4)

-

Set B: Acetate Buffer (pH 5.0)

-

-

Temperature: Incubate all samples at

in a water bath. -

Sampling: At time points

hours, remove aliquots. -

Analysis: Analyze samples via HPLC with fluorescence detection (Ex: 480 nm, Em: 590 nm).

-

Calculation: Calculate the % of free Doxorubicin released relative to the total initial concentration.

-

Expected Result: <10% release at pH 7.4 after 24h; >80% release at pH 5.0 within 4-24h.

-

References

-

Kratz, F., et al. (2002). Prodrugs of anthracyclines in cancer chemotherapy. Current Medicinal Chemistry. Link

-

Willner, D., et al. (1993).[2] (6-Maleimidocaproyl)hydrazone of doxorubicin.[1][2][5][9][10] A new derivative for the preparation of immunoconjugates of doxorubicin.[2][10][11] Bioconjugate Chemistry.[2][5][10] Link

-

Unger, C., et al. (2007). Phase I and pharmacokinetic study of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin.[5][9] Clinical Cancer Research. Link

-

Lebrecht, D., et al. (2007). The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage. International Journal of Cancer. Link

-

Walker, L., et al. (2012). Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative. International Journal of Pharmaceutics. Link

Sources

- 1. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Phase I and pharmacokinetic study of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Activity of doxorubicin covalently bound to a novel human serum albumin microcapsule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acid-Sensitive Linker Chemistry of Doxo-emch

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic design of linker chemistry is paramount to the success of targeted therapeutics like Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation and selectively release its cytotoxic payload under specific physiological triggers within the target tissue. This guide provides a detailed examination of the acid-sensitive (6-maleimidocaproyl)hydrazone linker, commonly known as EMCH, used in the Doxorubicin conjugate, Doxo-emch. We will explore the fundamental chemical principles governing its pH-dependent stability, provide validated protocols for its synthesis and conjugation, and outline robust analytical methods for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage pH-sensitive linker technology for targeted drug delivery.

The Central Role of the Hydrazone Linker in Targeted Delivery

The core of Doxo-emch's targeted delivery strategy lies in its acid-labile hydrazone bond. This chemical feature is engineered to exploit the pH differential between the bloodstream (pH ~7.4) and the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][2]

-

Systemic Stability: At the neutral pH of blood, the hydrazone linker is sufficiently stable, ensuring the potent Doxorubicin payload remains tethered to its carrier molecule (e.g., an antibody or albumin).[][2] This minimizes premature drug release and reduces the potential for off-target toxicity, a significant drawback of traditional chemotherapy.[3]

-

Tumor-Specific Cleavage: Upon localization in the acidic tumor microenvironment or after internalization into a cancer cell via endocytosis, the conjugate is exposed to a lower pH.[4][5] This acidic environment catalyzes the hydrolysis of the hydrazone bond, triggering the release of active Doxorubicin precisely at the site of action.[4][6]

This pH-gated release mechanism is a cornerstone of developing safer and more effective cytotoxic therapies.[][5]

The Chemistry of pH-Dependent Hydrolysis

The efficacy of the Doxo-emch linker is rooted in the principles of acid-catalyzed hydrolysis. The hydrazone bond (C=N-NH) is formed by the condensation reaction between a ketone (the C-13 keto position of Doxorubicin) and a hydrazide (from the EMCH linker).[7]

Under acidic conditions, the reaction is reversed. The mechanism proceeds as follows:

-

Protonation: A nitrogen atom in the hydrazone bond is protonated by available hydronium ions (H₃O⁺) in the acidic milieu.

-

Nucleophilic Attack: A water molecule performs a nucleophilic attack on the now-electrophilic carbon atom of the protonated hydrazone.

-

Cleavage: A series of proton transfers and electron rearrangements leads to the cleavage of the carbon-nitrogen bond, regenerating the original ketone on the Doxorubicin molecule and the hydrazide on the linker.

The rate of this hydrolysis is highly dependent on pH.[8] While stable at pH 7.4, the rate of cleavage increases significantly as the pH drops below 6.5.[]

Figure 1: Logical workflow of the pH-dependent drug release from a Doxo-emch conjugate.

Synthesis and Conjugation: A Validated Workflow

The preparation of a functional Doxo-emch conjugate is a sequential process involving the synthesis of the drug-linker complex followed by its conjugation to a carrier protein, such as a monoclonal antibody (mAb).

Part 1: Synthesis of Doxo-emch Intermediate

This phase involves the formation of the acid-sensitive hydrazone bond between Doxorubicin and the bifunctional linker, 6-maleimidocaproic acid hydrazide.[7]

Experimental Protocol:

-

Reagent Preparation:

-

Dissolve Doxorubicin hydrochloride in anhydrous methanol. To facilitate the reaction, the free base form is often preferred, which can be achieved by adding a slight molar excess of a non-nucleophilic base like triethylamine and stirring for 30 minutes.[9]

-

Dissolve an equimolar amount of 6-maleimidocaproic acid hydrazide (the "emch" component) in a separate volume of anhydrous methanol.

-

-

Reaction:

-

Combine the two methanolic solutions.

-

Add a catalytic amount of acid (e.g., a few drops of acetic acid) to lower the pH slightly, which catalyzes the formation of the hydrazone.

-

Causality Insight: While the final bond is acid-labile, its formation is acid-catalyzed. A mildly acidic condition favors the reaction equilibrium towards the hydrazone product.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light, for 4-6 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

-

The resulting red solid (Doxo-emch) is purified using silica gel chromatography to remove unreacted starting materials.[9]

-

Part 2: Conjugation to Thiol-Containing Carrier (e.g., mAb)

The Doxo-emch intermediate possesses a maleimide group, which is a thiol-reactive handle.[10] This group reacts specifically with free sulfhydryl (thiol) groups, such as those from cysteine residues on a protein, via a Michael addition reaction to form a stable thioether bond.[11]

Experimental Protocol:

-

Antibody Preparation (Thiol Generation):

-

Monoclonal antibodies typically have their cysteine residues paired in disulfide bonds. To make them available for conjugation, these bonds must be reduced.[11]

-

Dissolve the mAb in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5).

-

Add a 10-20 fold molar excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[11][12] TCEP is often preferred as it is more stable and does not require removal before conjugation.

-

Incubate at 37°C for 30-60 minutes.[13]

-

Remove the excess reducing agent (especially critical for DTT) using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS with 1-2 mM EDTA, pH 7.2-7.5).[13] EDTA is included to chelate any trace metals that could catalyze re-oxidation of the thiols.

-

-

Conjugation Reaction:

-

Immediately after antibody reduction and purification, dissolve the purified Doxo-emch intermediate in a minimal amount of a water-miscible organic solvent like DMSO.

-

Add the Doxo-emch solution to the reduced antibody solution. A typical starting molar ratio is 5-10 moles of Doxo-emch per mole of antibody.

-

Causality Insight: A molar excess of the drug-linker is used to drive the reaction to completion and achieve a desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction at 4°C for 4 hours or at room temperature for 1-2 hours, protected from light. The reaction should be kept within a pH range of 7.0-7.5, as maleimide hydrolysis can occur at higher pH values.

-

-

Quenching and Purification:

-

Quench the reaction by adding a molar excess of a thiol-containing compound like N-acetylcysteine to react with any remaining maleimide groups.

-

Purify the resulting ADC from unconjugated drug-linker and other reagents. This is typically achieved by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Figure 2: High-level workflow for the synthesis and conjugation of Doxo-emch.

Physicochemical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the quality, consistency, and efficacy of the final ADC.[14]

| Parameter | Analytical Method | Purpose | Typical Specification |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody.[14] | 2 - 4 |

| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect high molecular weight aggregates. | >95% Monomer |

| Unconjugated Antibody | Hydrophobic Interaction Chromatography (HIC-HPLC) | To measure the amount of antibody that did not conjugate with the drug-linker. | <5% |

| Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of residual, unconjugated Doxo-emch. | <1% |

| In Vitro Drug Release | HPLC after incubation in acidic vs. neutral buffer | To confirm the pH-sensitive release kinetics of the linker. | >90% release at pH 5.0 in 24h; <10% release at pH 7.4 in 24h |

Table 1: Key Analytical Methods for Doxo-emch ADC Characterization

Conclusion and Future Perspectives

The Doxo-emch linker represents a well-established and effective example of acid-sensitive chemistry in targeted drug delivery.[15][16] Its straightforward mechanism, predictable hydrolysis kinetics, and established synthesis protocols make it a valuable tool for ADC development.[][11] While newer linker technologies continue to emerge, the foundational principles demonstrated by hydrazone chemistry remain highly relevant. Future innovations may focus on fine-tuning the electronic properties of the hydrazone bond to achieve even more precise control over the pH at which drug release occurs, further enhancing the therapeutic window of next-generation ADCs.[17]

References

-

Kratz, F., Drevs, J., Bing, G., et al. (2006). DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials. PubMed. Available at: [Link]

-

ResearchGate. (2010). INNO-206 (DOXO-EMCH), an albumin-binding prodrug of doxorubicin under development for Phase II studies | Request PDF. ResearchGate. Available at: [Link]

-

Lu, Y., et al. (2018). pH-Sensitive Hydrazone-Linked Doxorubicin Nanogels via Polymeric-Activated Ester Scaffolds. SciSpace. Available at: [Link]

-

Creative Biolabs. Doxorubicin Synthesis Service. Creative Biolabs. Available at: [Link]

-

Kratz, F., et al. (2007). The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage. PubMed. Available at: [Link]

-

Creative Biolabs. DOXO-EMCH (CAT#: ADC-P-145). Creative Biolabs. Available at: [Link]

-

Creative Biolabs. pH-Sensitive Linker Synthesis Service. Creative Biolabs. Available at: [Link]

-

ResearchGate. (2015). (a) Chemical synthesis of the doxorubicin-hydrazone linker conjugate (dox – PDPH); (b) schematic illustration for the synthesis of the multifunctional drug delivery system and its pH-dependent doxorubicin release. ResearchGate. Available at: [Link]

-

Wang, M., et al. (2017). Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo. PubMed. Available at: [Link]

-

ResearchGate. (2011). Chemical structure of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (INNO-206). ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2012). Development and evaluation of pH-responsive single-walled carbon nanotube-doxorubicin complexes in cancer cells. PMC - NIH. Available at: [Link]

- Google Patents. (2003). WO2003057687A1 - Methods for preparing doxorubicin derivatives. Google Patents.

-

ResearchGate. (2006). DOXO-EMCH (INNO-206): The first albumin-binding prodrug of doxorubicin to enter clinical trials | Request PDF. ResearchGate. Available at: [Link]

-

Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Available at: [Link]

-

Christie, R. J., et al. (2012). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH. Available at: [Link]

-

Ljubimova, J. Y., et al. (2012). Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid). PMC - NIH. Available at: [Link]

-

Willner, D., et al. (1993). (6-Maleimidocaproyl)hydrazone of doxorubicin. A new derivative for the preparation of immunoconjugates of doxorubicin. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

ResearchGate. (2022). Design and synthesis of PD0721-doxorubicin antibody-drug conjugate.... ResearchGate. Available at: [Link]

-

Li, J., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. NIH. Available at: [Link]

-

Willner, D., et al. (1993). (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin. PubMed. Available at: [Link]

-

Chemsrc. (2025). DOXO-EMCH | CAS#:151038-96-9. Chemsrc. Available at: [Link]

-

van der Vlies, A. J., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. SpringerLink. Available at: [Link]

-

Royal Society of Chemistry. (2021). Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Royal Society of Chemistry. Available at: [Link]

Sources

- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2003057687A1 - Methods for preparing doxorubicin derivatives - Google Patents [patents.google.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotium.com [biotium.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Doxo-emch versus doxorubicin mechanism of action

This technical guide analyzes the mechanistic divergence between Doxorubicin (DOX) , a standard-of-care anthracycline, and Doxo-EMCH (active principle of Aldoxorubicin), an albumin-binding prodrug designed to overcome the dose-limiting cardiotoxicity of the parent compound.

While Doxorubicin relies on passive diffusion, often leading to indiscriminate tissue distribution and severe cardiomyopathy, Doxo-EMCH utilizes an in situ albumin-binding mechanism. This "Trojan Horse" strategy exploits the Enhanced Permeability and Retention (EPR) effect to preferentially accumulate in tumor tissue before releasing the active payload via an acid-sensitive hydrazone "switch."

Molecular Architecture & Prodrug Design

The core innovation of Doxo-EMCH lies in its linker chemistry, which transforms the pharmacokinetics of the anthracycline without altering its fundamental pharmacodynamic mode of action (DNA intercalation/Topo II inhibition).

Structural Comparison

| Feature | Doxorubicin (Free Drug) | Doxo-EMCH (Prodrug) |

| Chemical Identity | Doxorubicin HCl | (6-maleimidocaproyl)hydrazone doxorubicin |

| Molecular Weight | ~543.5 Da | ~750.8 Da (Unbound) / ~67 kDa (Albumin-bound) |

| Linker Type | None | Acid-Sensitive Hydrazone Linker |

| Reactive Moiety | Primary amine / Hydroxyls | Maleimide group (Thiol-reactive) |

| Solubility | Hydrophilic | Amphiphilic (before binding) |

The Linker Technology

Doxo-EMCH is derivatized at the C-13 keto position of doxorubicin with a 6-maleimidocaproic acid hydrazide (EMCH) spacer.

-

The Maleimide Motif: Designed to react rapidly and specifically with the free thiol group of Cysteine-34 (Cys-34) on endogenous serum albumin.[1]

-

The Hydrazone Bond: Acts as a pH-dependent stability switch.[2] It is stable at physiological pH (7.[2]4) but hydrolyzes rapidly in acidic environments (pH < 6.5), such as the tumor interstitium or endosomal compartments.

Mechanism of Action: The Pathway

The following diagram illustrates the "Source-to-Sink" pathway differences between Free Doxorubicin and Doxo-EMCH.

Figure 1: Comparative Mechanism of Action. Doxo-EMCH bypasses cardiac tissue due to size restriction of the albumin complex.

Comparative Pharmacodynamics & Toxicity

The clinical advantage of Doxo-EMCH is defined by its toxicity profile, specifically the reduction in cardiotoxicity.[3]

Cardiotoxicity Mitigation[4]

-

Doxorubicin: Causes cumulative dose-dependent cardiomyopathy (congestive heart failure) due to oxidative stress and mitochondrial damage in cardiomyocytes.

-

Doxo-EMCH: The albumin-drug conjugate (~67 kDa) cannot easily cross the continuous endothelium of healthy cardiac vessels. Furthermore, the linker is stable in the neutral pH of the heart, preventing premature release of the free drug.

-

Result: Allows for cumulative doses 3–4x higher than standard doxorubicin (up to >2000 mg/m² vs. 450–550 mg/m²).

-

Pharmacokinetic Parameters

| Parameter | Doxorubicin | Doxo-EMCH (Albumin-Bound) | Implication |

| Half-life ( | Short (Distribution phase minutes) | Long (12–40 hours) | Sustained exposure to tumor. |

| Volume of Distribution ( | Large (Tissue binding) | Small (Confined to plasma/tumor) | Reduced systemic toxicity. |

| Clearance | Rapid | Slow | Albumin recycling via FcRn. |

| Tumor Uptake | Passive diffusion | Active accumulation (EPR) | Higher intratumoral concentration. |

Experimental Protocols: Synthesis & Validation

Disclaimer: These protocols are for research use only. All synthesis involving cytotoxic agents must be performed in a certified fume hood with appropriate PPE.

Synthesis of Doxo-EMCH

This protocol describes the conjugation of Doxorubicin to the EMCH linker.[1][4]

Materials:

-

Doxorubicin Hydrochloride (DOX-HCl)

-

6-maleimidocaproic acid hydrazide (EMCH)

-

Anhydrous Methanol (MeOH)

-

Trifluoroacetic Acid (TFA)

Workflow:

-

Dissolution: Dissolve 1 eq. of Doxorubicin HCl in anhydrous Methanol.

-

Activation: Add catalytic TFA (approx. 0.1% v/v) to ensure protonation and facilitate hydrazone formation.

-

Conjugation: Add 1.0–1.2 eq. of EMCH to the solution.

-

Reaction: Stir in the dark at Room Temperature (20–25°C) for 16–18 hours.

-

Critical Control Point: Protect from light to prevent photodegradation of Doxorubicin.

-

-

Purification: Precipitate the product using cold diethyl ether or purify via silica gel chromatography (Chloroform/Methanol gradient).

-

Verification: Confirm structure via Mass Spectrometry (ESI-MS) and NMR. Look for the disappearance of the C-13 keto signal.

In Vitro Release Assay (pH Sensitivity)

To validate the "Acid Switch" mechanism, a release assay comparing physiological vs. endosomal pH is required.

Protocol:

-

Preparation: Dissolve purified Doxo-EMCH in PBS.

-

Incubation: Aliquot into two buffers:

-

Buffer A: PBS, pH 7.4 (Simulated Blood)

-

Buffer B: Acetate/Citrate Buffer, pH 5.0 (Simulated Lysosome)

-

-

Sampling: Incubate at 37°C. Take aliquots at 0, 1, 4, 12, 24, and 48 hours.

-

Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

-

Success Criteria: <10% release in Buffer A at 24h; >80% release in Buffer B within 4-6h.

-

References

-

Kratz, F., et al. (2002). "Probing the Cysteine-34 Position of Endogenous Serum Albumin with Thiol-binding Doxorubicin Derivatives." Journal of Medicinal Chemistry.

-

Unger, C., et al. (2007). "Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH)." Human & Experimental Toxicology.

-

Chawla, S. P., et al. (2015). "First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial." JAMA Oncology.

-

Creative Biolabs. "DOXO-EMCH (ADC-P-145) Product Information."

-

National Cancer Institute. "Aldoxorubicin Definition." NCI Drug Dictionary.

Sources

- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Mechanistic Divergence of Doxo-emch and Doxorubicin

Executive Summary

Doxorubicin, a cornerstone of chemotherapy for decades, has its clinical utility significantly hampered by dose-limiting toxicities, most notably chronic cardiotoxicity. This guide provides a detailed technical analysis of Doxo-emch (also known as INNO-206 or Aldoxorubicin), a rationally designed prodrug of doxorubicin, engineered to overcome these limitations. We will dissect the fundamental structural modification that differentiates Doxo-emch from its parent compound—the incorporation of a (6-maleimidocaproyl)hydrazone linker. This analysis will extend to the profound mechanistic consequences of this change, detailing how it transforms the drug's pharmacokinetic profile, enables tumor-specific targeting via an albumin-binding mechanism, and facilitates controlled, acid-sensitive release of the active doxorubicin molecule within the tumor microenvironment. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this advanced therapeutic strategy.

Molecular Architecture: From Systemic Toxin to Targeted Prodrug

The transition from doxorubicin to Doxo-emch represents a paradigm shift in drug design, moving from a broadly cytotoxic agent to a sophisticated, conditionally activated therapeutic. This evolution is rooted in a single, yet profound, structural modification.

Doxorubicin: The Archetypal Anthracycline

Doxorubicin is an anthracycline antibiotic whose potent antineoplastic activity stems from two primary mechanisms: intercalation into DNA and inhibition of topoisomerase II, which disrupts DNA replication and repair processes, ultimately triggering apoptosis.[1] Additionally, its quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components—a major contributor to its off-target toxicity, particularly in the heart.[1]

Its structure is characterized by a tetracyclic aglycone, daunomycinone, linked to a daunosamine sugar. This configuration, while effective, lacks tumor specificity, leading to systemic exposure and the well-documented adverse effects that limit its therapeutic window.[2][3]

Doxo-emch: A Structure Engineered for Specificity

Doxo-emch is the (6-maleimidocaproyl)hydrazone derivative of doxorubicin.[4][5][6] This nomenclature precisely describes the key structural alteration: a linker is attached to the doxorubicin molecule via a hydrazone bond, and this linker is terminated with a maleimide group.

-

The Hydrazone Bond: This acid-sensitive linkage is the cornerstone of the controlled-release mechanism. At the physiological pH of blood (~7.4), the hydrazone bond is relatively stable. However, in the acidic conditions characteristic of the tumor microenvironment or intracellular compartments like endosomes and lysosomes (pH ~5.0-6.0), the bond is readily hydrolyzed, releasing the parent doxorubicin.[7][8]

-

The Maleimide Group: This functional group serves as a chemical handle for conjugation. Specifically, the maleimide moiety reacts with high selectivity and efficiency with thiol groups, such as the one present on the cysteine-34 residue of circulating albumin.[2][4][8]

This elegant two-part modification transforms doxorubicin into a prodrug that remains largely inert in circulation but becomes activated under specific physiological conditions found at the tumor site.

Comparative Physicochemical Properties

The structural modification of Doxo-emch directly influences its key physicochemical properties compared to doxorubicin.

| Property | Doxorubicin | Doxo-emch | Rationale for Difference |

| Molecular Formula | C27H29NO11 | C37H42N4O13[4] | Addition of the 6-maleimidocaproyl hydrazone linker. |

| Molecular Weight | ~543.5 g/mol | 750.75 g/mol [2][4] | The linker adds significant mass to the molecule. |

| Primary Function | Active Cytotoxic Agent | Prodrug | The active doxorubicin is masked by the linker. |

| Key Functional Group | Daunosamine Sugar | Maleimide Group | The maleimide enables conjugation to albumin.[2][4] |

| Release Mechanism | Immediate Bioavailability | pH-Dependent Hydrolysis | The acid-labile hydrazone bond controls drug release.[7][8] |

| Solubility/Stability | Standard | Enhanced[2] | The prodrug design improves stability in circulation. |

The Divergent Mechanisms of Action

The structural differences between the two molecules dictate entirely different pathways from administration to cytotoxic effect. Doxorubicin acts immediately and systemically, whereas Doxo-emch follows a multi-step, targeted delivery cascade.

Doxorubicin's Pathway: Broad and Uncontrolled

Upon intravenous administration, free doxorubicin distributes rapidly throughout the body, entering both healthy and cancerous tissues. This lack of specificity is the direct cause of its adverse effect profile, including myelosuppression, mucositis, and the particularly dangerous cumulative cardiotoxicity.[2][3]

Doxo-emch's Pathway: A Targeted Cascade

Doxo-emch's mechanism is a sophisticated, multi-stage process designed to concentrate the cytotoxic payload at the tumor site.

-

Rapid Albumin Binding: Following intravenous injection, the maleimide group on Doxo-emch rapidly and selectively binds to the cysteine-34 position of circulating albumin. This in-situ conjugation occurs within minutes.[4][7][9]

-

Extended Circulation and Passive Targeting: The resulting albumin-drug conjugate has a significantly longer plasma half-life and a smaller volume of distribution compared to free doxorubicin.[7] This complex preferentially accumulates in solid tumors through the Enhanced Permeability and Retention (EPR) effect—a phenomenon where the leaky vasculature and poor lymphatic drainage of tumors cause macromolecules like albumin to be retained.[9]

-

Tumor-Specific Activation: Once concentrated in the tumor tissue, doxorubicin is released by the hydrolysis of the acid-sensitive hydrazone linker. This can occur either in the slightly acidic extracellular tumor microenvironment or after the albumin-conjugate is taken up by cancer cells into acidic endosomal and lysosomal compartments.[7][8]

-

Intracellular Cytotoxicity: The released free doxorubicin then exerts its cytotoxic effects via the same mechanisms as the conventionally administered drug (DNA intercalation and topoisomerase II inhibition).

Comparative Preclinical Safety and Efficacy

The structural and mechanistic advantages of Doxo-emch translate directly into a superior preclinical profile, demonstrating enhanced antitumor activity and a significantly improved safety margin.

Reduced Systemic Toxicity

By sequestering doxorubicin in an inactive, albumin-bound form, Doxo-emch dramatically reduces systemic toxicity. Preclinical studies in mice, rats, and dogs have consistently shown that Doxo-emch has a higher maximum tolerated dose (MTD) and lethal dose (LD50) compared to free doxorubicin.[5][10][11]

| Species | Parameter | Doxorubicin | Doxo-emch (doxorubicin equivalents) | Fold Increase | Reference |

| CD-1 Mice | LD50 | ~12 mg/kg | >60 mg/kg | >5x | [5],[11] |

| Sprague-Dawley Rats | LD50 (male) | ~10.5 mg/kg | 23.4 mg/kg | ~2.2x | [5],[11] |

| Sprague-Dawley Rats | LD50 (female) | ~10.5 mg/kg | 45.9 mg/kg | ~4.4x | [5],[11] |

| General (Mice, Rats, Dogs) | MTD | Standard | 3- to 5-fold higher | 3-5x | [10] |

Mitigation of Cardiotoxicity

A key finding from preclinical evaluation is the significant reduction in cardiotoxicity with Doxo-emch.[6][9] In a chronic rat model, animals treated with doxorubicin developed severe cardiomyopathy, characterized by depressed myocardial activity of cytochrome c-oxidase (COX), reduced mitochondrial DNA (mtDNA) copy numbers, and high levels of superoxide.[6] In contrast, rats treated with both equimolar and equitoxic doses of Doxo-emch showed clinical and histopathological parameters that were vastly superior to the doxorubicin group and, in many cases, not significantly different from saline controls.[6]

| Parameter (vs. Control) | Doxorubicin (0.8 mg/kg) | Doxo-emch (High-Dose, 3.3 mg/kg) | Finding | Reference |

| Myocardial COX Activity | 26% of control | Not significantly different from control | Doxo-emch preserves mitochondrial function. | [6] |

| mtDNA Copy Number | 46% of control | 74% of control | Doxo-emch causes less mitochondrial damage. | [6] |

| Superoxide Levels | 787% of control | 347% of control | Doxo-emch induces significantly less oxidative stress. | [6] |

| Cardiomyopathy | Severe clinical & histopathological evidence | Slightly increased histopathological abnormalities | Doxo-emch is demonstrably less cardiototoxic. | [6] |

Superior Antitumor Efficacy

The combination of higher tolerated doses and tumor-specific accumulation allows Doxo-emch to achieve superior antitumor efficacy in various preclinical models. In murine renal cell carcinoma (RENCA) and breast carcinoma xenograft models (MDA-MB-435), Doxo-emch achieved complete tumor remissions, a result not seen with conventional doxorubicin therapy.[4][10]

Key Experimental Methodologies

Validating the unique properties of Doxo-emch requires a set of specific assays that probe its mechanism of action. The causality behind these experimental choices is to systematically confirm each step of the proposed targeted delivery cascade.

Protocol: In Vitro pH-Dependent Doxorubicin Release

Rationale: This experiment is crucial to validate the acid-sensitive nature of the hydrazone linker, which is the core of the controlled-release mechanism. By demonstrating stability at physiological pH and rapid cleavage at acidic pH, we confirm that the drug will remain conjugated in the bloodstream but will be released in the tumor microenvironment.

Step-by-Step Methodology:

-

Preparation: Prepare buffers at pH 7.4 (e.g., phosphate-buffered saline) and pH 5.0 (e.g., acetate buffer) to mimic physiological and endosomal conditions, respectively.

-

Incubation: Dissolve Doxo-emch (or pre-formed albumin-bound Doxo-emch) in each buffer to a known concentration. Incubate the solutions at 37°C.

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubation mixture.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC). Use a C18 column and a suitable mobile phase to separate Doxo-emch from released, free doxorubicin.

-

Quantification: Quantify the amount of free doxorubicin by integrating the peak area and comparing it to a standard curve.

-

Data Interpretation: Plot the percentage of released doxorubicin versus time for each pH condition. A valid result will show minimal release at pH 7.4 and significant, time-dependent release at pH 5.0. Research has shown that at pH 5.0, doxorubicin is cleaved from albumin-bound Doxo-emch with a half-life of approximately 25 minutes at 37°C.[7]

Protocol: Comparative In Vivo Chronic Cardiotoxicity Study

Rationale: This long-term in vivo study is the definitive method for assessing the primary clinical advantage of Doxo-emch: reduced cardiotoxicity. By comparing equivalent (equimolar or equitoxic) doses over a clinically relevant timeframe, this protocol provides robust, histopathological, and molecular evidence of the drug's improved safety profile.

Step-by-Step Methodology (based on the rat model[4][6]):

-

Animal Model: Use male Wistar rats (or a similar established model) approximately 10 weeks of age.

-

Group Allocation: Divide animals into at least four groups:

-

Group A: Saline Control.

-

Group B: Doxorubicin (e.g., 0.8 mg/kg).

-

Group C: Doxo-emch, equimolar dose (e.g., 1.1 mg/kg).

-

Group D: Doxo-emch, equitoxic dose (e.g., 3.3 mg/kg, a dose determined in prior studies to have similar subacute mortality to the doxorubicin dose).

-

-

Dosing Regimen: Administer treatments intravenously once a week for 7 consecutive weeks. This chronic dosing mimics a clinical treatment cycle.

-

Monitoring: Monitor animals for the entire study duration (e.g., up to 48 weeks of age) for clinical signs of cardiomyopathy (lethargy, ascites) and mortality.

-

Multi-Level Analysis:

-

Histopathology: Fix a portion of the left ventricle in glutaraldehyde for electron microscopy to assess myocardial damage.

-

Biochemical Assays: Snap-freeze tissue in liquid nitrogen for subsequent analysis of mitochondrial enzyme activity (e.g., COX assay).

-

Molecular Analysis: Extract DNA and RNA to quantify mtDNA copy numbers and the expression of key mitochondrial genes (e.g., COX II subunit) via qPCR.

-

Oxidative Stress Markers: Measure levels of malondialdehyde or superoxide to quantify oxidative damage.

-

-

Data Interpretation: A successful outcome will show statistically significant increases in cardiac damage, mitochondrial dysfunction, and oxidative stress in the doxorubicin group (B) compared to the saline control (A), with the Doxo-emch groups (C and D) showing significantly less damage than the doxorubicin group.

Conclusion

The structural engineering of Doxo-emch from doxorubicin is a premier example of rational prodrug design. By incorporating an albumin-binding maleimide group and an acid-sensitive hydrazone linker, Doxo-emch achieves a multi-faceted improvement over its parent compound. Its unique structure dictates a mechanism of action characterized by prolonged circulation, passive tumor accumulation, and controlled, site-specific drug release. This elegant solution directly addresses the critical limitations of doxorubicin, resulting in a therapeutic agent with a markedly improved safety profile, particularly with respect to cardiotoxicity, and superior preclinical antitumor efficacy. The principles demonstrated by Doxo-emch provide a validated and powerful framework for the future development of next-generation targeted chemotherapeutics.

References

-

Creative Biolabs. DOXO-EMCH (CAT#: ADC-P-145). Available from: [Link]

-

Unger, C., et al. (2007). Phase I and Pharmacokinetic Study of the (6-Maleimidocaproyl)Hydrazone Derivative of Doxorubicin. Clinical Cancer Research, 13(16), 4858-4866. Available from: [Link]

-

BioCrick. DOXO-EMCH | CAS:151038-96-9. Available from: [Link]

-

Wunder, A., et al. (2007). Acute and Repeat-Dose Toxicity Studies of the (6-maleimidocaproyl)hydrazone Derivative of Doxorubicin (DOXO-EMCH), an Albumin-Binding Prodrug of the Anticancer Agent Doxorubicin. Human & Experimental Toxicology, 26(3), 235-245. Available from: [Link]

-

Lebrecht, D., et al. (2007). The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage. International Journal of Cancer, 120(4), 927-934. Available from: [Link]

-

Kratz, F. (2010). INNO-206 (DOXO-EMCH), an Albumin-Binding Prodrug of Doxorubicin Under Development for Phase II Studies. Current Bioactive Compounds, 6(3), 168-174. Available from: [Link]

-

Franci, G., et al. (2016). Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model. Investigational New Drugs, 34(5), 557-567. Available from: [Link]

-

National Cancer Institute. Definition of doxorubicin-HPMA conjugate. NCI Drug Dictionary. Available from: [Link]

-

ResearchGate. (A) The chemical structure of DOXO-EMCH.(B) Curves depicting tumour growth inhibition... Available from: [Link]

-

Thorn, C.F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446. Available from: [Link]

-

Wunder, A., et al. (2007). Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin. ResearchGate. Available from: [Link]

-

Kratz, F. (2006). DOXO-EMCH (INNO-206): The First Albumin-Binding Prodrug of Doxorubicin to Enter Clinical Trials. Expert Opinion on Investigational Drugs, 15(7), 849-858. Available from: [Link]

-

Kopeček, J., et al. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149. Available from: [Link]

-

ResearchGate. Structures of HPMA copolymer doxorubicin (PK1) and HPMA... Available from: [Link]

-

Yang, J., et al. (2011). Backbone degradable multiblock N-(2-hydroxypropyl)methacrylamide copolymer conjugates via reversible addition-fragmentation chain transfer polymerization and thiol-ene coupling reaction. Biomacromolecules, 12(2), 398-406. Available from: [Link]

-

Lammers, T., et al. (2012). HPMA copolymer-doxorubicin conjugates: The effects of molecular weight and architecture on biodistribution and in vivo activity. Journal of Controlled Release, 164(2), 231-239. Available from: [Link]

-

Chytil, P., et al. (2008). Properties of HPMA copolymer-doxorubicin conjugates with pH-controlled activation: effect of polymer chain modification. Journal of Controlled Release, 127(2), 121-130. Available from: [Link]

-

Duncan, R., et al. (1986). Anticancer agents coupled to N-(2-hydroxypropyl)methacrylamide copolymers. I. Evaluation of daunomycin and puromycin conjugates in vitro. British Journal of Cancer, 53(1), 29-37. Available from: [Link]

-

Shkil, H., et al. (2021). New Nanosized Systems Doxorubicin—Amphiphilic Copolymers of N-Vinylpyrrolidone and (Di)methacrylates with Antitumor Activity. Polymers, 13(21), 3792. Available from: [Link]

-

Luo, Y., et al. (2001). Targeted delivery of doxorubicin by HPMA copolymer-hyaluronan bioconjugates. Pharmaceutical Research, 18(10), 1415-1423. Available from: [Link]

Sources

- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOXO-EMCH - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. DOXO-EMCH | CAS:151038-96-9 | Prodrug of doxorubicin | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INNO-206 (DOXO-EMCH), an Albumin-Binding Prodrug of Doxorubicin U...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Aldoxorubicin (INNO-206): A Tumor-Targeted Doxorubicin Prodrug

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Overcoming the Limitations of a Cornerstone Anthracycline

Doxorubicin, a potent anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a wide spectrum of solid tumors and hematological malignancies.[1][2] However, its clinical utility is significantly hampered by dose-limiting toxicities, most notably a cumulative cardiotoxicity that can lead to irreversible heart failure.[3][4] This severe side effect restricts the total amount of doxorubicin a patient can receive, often before the maximum therapeutic benefit is achieved. Further limitations include myelosuppression and gastrointestinal toxicity.[5] To address these challenges, aldoxorubicin (formerly INNO-206) was engineered as a tumor-targeted prodrug of doxorubicin, designed to enhance the therapeutic index by increasing drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.[3][6][7]

This technical guide provides a comprehensive overview of the preclinical studies that have defined the pharmacological profile of aldoxorubicin. We will delve into its unique mechanism of action, explore the methodologies and results of key preclinical efficacy and safety studies, and provide insights into the experimental rationale that has guided its development.

The Core Innovation: A pH-Sensitive, Albumin-Binding Prodrug Design

The central concept behind aldoxorubicin is the conjugation of doxorubicin to a linker molecule, (6-maleimidocaproyl) hydrazone (EMCH), which confers two critical properties: rapid and stable binding to circulating albumin and pH-sensitive release of the active drug.[8][9]

Upon intravenous administration, the maleimide group of the linker rapidly and covalently binds to the free thiol group of cysteine-34 on endogenous serum albumin.[10][11][12] This creates a drug-albumin conjugate that acts as a nanoparticle, leveraging the enhanced permeability and retention (EPR) effect for passive tumor targeting.[13] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors lead to the accumulation of this large conjugate in the tumor interstitium.[8][13]

The linker itself incorporates an acid-sensitive hydrazone bond.[3] At the physiological pH of the bloodstream (approximately 7.4), this bond is stable, keeping the cytotoxic doxorubicin inactive and bound to albumin.[12] However, upon reaching the acidic microenvironment of the tumor or being internalized by cancer cells into acidic endosomes and lysosomes (pH 4.0-6.5), the hydrazone linker is cleaved, releasing active doxorubicin directly at the site of action.[8][12][13][14]

This elegant mechanism is designed to shield healthy tissues, particularly the heart, from high concentrations of free doxorubicin, thereby mitigating off-target toxicities.[3][8]

Preclinical Efficacy: Demonstrating Superior Antitumor Activity

A robust body of preclinical evidence has demonstrated the superior antitumor efficacy of aldoxorubicin compared to conventional doxorubicin across a range of cancer models.[6]

In Vitro Cytotoxicity Assays

The cytotoxic activity of aldoxorubicin is dependent on the release of free doxorubicin. In vitro studies are crucial for confirming that the released payload retains its cell-killing potential.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Human cancer cell lines (e.g., breast carcinoma, ovarian carcinoma, small cell lung cancer) are cultured in appropriate media and conditions.[6]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of aldoxorubicin, free doxorubicin (as a positive control), and a vehicle control. To mimic the acidic tumor microenvironment, experiments can be conducted at both physiological pH (7.4) and a lower pH (e.g., 6.5).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for drug action.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Preclinical studies have shown that acid-hydrolyzable, albumin-bound doxorubicin formulations demonstrate IC50 values that approximate those of free doxorubicin, confirming the efficient release and activity of the cytotoxic payload.[12]

In Vivo Xenograft Studies

The true therapeutic advantage of aldoxorubicin is most evident in in vivo models, where its tumor-targeting properties can be fully realized.

Experimental Protocol: Human Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NMRI:nu/nu or BALB/c nude) are used to prevent rejection of human tumor grafts.

-

Tumor Implantation: Human cancer cells or tumor fragments are implanted subcutaneously or orthotopically into the mice.[6][15]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, doxorubicin, aldoxorubicin).

-

Treatment Administration: Drugs are administered intravenously (IV) according to a predetermined schedule and dose. Doses for aldoxorubicin are often expressed in doxorubicin equivalents.[15]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. Other endpoints may include survival analysis.

-

Toxicity Assessment: Body weight loss is a key indicator of systemic toxicity. At the end of the study, organs can be harvested for histological analysis.

Summary of Key In Vivo Efficacy Findings

Preclinical studies have consistently shown that aldoxorubicin has superior antitumor efficacy compared to doxorubicin at their respective maximum tolerated doses (MTDs) in a variety of xenograft models.[6]

| Tumor Model | Key Findings | Reference |

| Breast Carcinoma (3366, MDA-MB-435) | Aldoxorubicin demonstrated significantly improved activity over doxorubicin.[6][12] | [6],[12] |

| Ovarian Carcinoma (A2780) | Aldoxorubicin showed more potent antitumor efficacy than free doxorubicin. A combination of suboptimal doses of aldoxorubicin and doxorubicin resulted in complete remissions and improved tolerability.[6][15] | [6],[15] |

| Small Cell Lung Cancer (H209) | Aldoxorubicin was more effective than doxorubicin in this xenograft model.[6] | [6] |

| Pancreatic Carcinoma (AsPC-1) | In an orthotopic model, aldoxorubicin demonstrated superior antitumor activity compared to doxorubicin.[6] | [6] |

| Murine Renal Cell Carcinoma | Preclinical data indicated superior activity of aldoxorubicin over doxorubicin.[6] | [6] |

Preclinical Safety and Toxicology: A Favorable Profile

A critical component of aldoxorubicin's preclinical assessment was the evaluation of its safety and toxicology profile, with a particular focus on cardiotoxicity.

Key Preclinical Toxicology Studies

Toxicology studies were conducted in multiple species, including CD-1 mice, Sprague-Dawley rats, and Beagle dogs.[7][12]

-

Maximum Tolerated Dose (MTD): These studies established that aldoxorubicin has a 2.5- to 5-fold higher MTD compared to conventional doxorubicin.[15]

-

Cardiotoxicity: A major finding from preclinical studies is the significantly reduced cardiotoxicity of aldoxorubicin compared to doxorubicin at both equimolar and equitoxic doses.[7][12][16] This is attributed to the albumin-binding mechanism that limits the exposure of cardiac tissue to free doxorubicin.[3][8] Pharmacokinetic studies have shown that only a small fraction of the plasma concentration comprises free doxorubicin and its cardiotoxic metabolite, doxorubicinol.[3][4]

-

Other Toxicities: Dose-dependent toxicities observed in preclinical models included peripheral neuropathy in mice and rats, which is a known effect of doxorubicin in these species.[12] In Beagle dogs, temporary hematologic, urinary, and histopathologic effects were noted at higher doses.[12]

Pharmacokinetic Profile

Preclinical and clinical pharmacokinetic studies have revealed key characteristics of aldoxorubicin:

-

Long Half-Life: The albumin-bound form of aldoxorubicin has a large area under the curve (AUC) and a long half-life (mean of 20.1–21.1 hours in humans) compared to doxorubicin.[4][13]

-

Low Volume of Distribution: It exhibits a small volume of distribution and low clearance, indicating that the drug remains primarily within the circulatory system, bound to albumin, rather than distributing to other body compartments.[4][13]

These pharmacokinetic properties support the mechanism of enhanced tumor delivery and reduced systemic toxicity.

Conclusion: A Strong Preclinical Rationale for Clinical Development

The comprehensive preclinical data for aldoxorubicin (INNO-206) provide a compelling rationale for its development as a superior alternative to doxorubicin. The innovative, pH-sensitive, albumin-binding prodrug design successfully addresses the primary limitations of conventional doxorubicin therapy. In vitro and in vivo studies have consistently demonstrated that aldoxorubicin achieves superior antitumor efficacy across a broad range of cancer models.[6][13] Crucially, the preclinical safety profile is markedly improved, with significantly reduced cardiotoxicity being a key advantage.[7][12] These findings established a strong foundation for the subsequent clinical trials, highlighting the potential of aldoxorubicin to improve outcomes for patients with various solid tumors, particularly soft tissue sarcomas.[3][16] The preclinical journey of aldoxorubicin serves as an exemplary case of rational drug design aimed at enhancing the therapeutic index of a potent, well-established cytotoxic agent.

References

- Kratz, F., Fichtner, I., & Graeser, R. (2009). INNO-206, the (6-maleimidocaproyl hydrazone derivative of doxorubicin), shows superior antitumor efficacy compared to doxorubicin in different tumor xenograft models and in an orthotopic pancreas carcinoma model. Cancer Chemotherapy and Pharmacology, 63(4), 751-759.

- Cranmer, L. D., & Loggers, E. T. (2019). Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date. Drug Design, Development and Therapy, 13, 1037–1047.

-

Wikipedia contributors. (2023, December 1). Aldoxorubicin. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

- ClinicalTrials.gov. (2015). Preliminary Efficacy and Safety of INNO-206 Compared to Doxorubicin in Advanced Soft Tissue Sarcoma. Identifier NCT01514188.

- ResearchGate. (n.d.). Therapeutic efficacy of doxorubicin and INNO-206 in the SCLC xenograft H209 (eight animals per group)… [Image].

- Plescia, J. (2012). ESMO: New Agent, Aldoxorubicin (INNO-206), Shows Activity in Soft-Tissue Sarcoma. Oncology Times.

-

Cranmer, L. D., & Loggers, E. T. (2019). Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date. Drug Design, Development and Therapy, 13, 1037–1047. [Link]

- Kratz, F. (2011). INNO-206 (DOXO-EMCH), an Albumin-Binding Prodrug of Doxorubicin Under Development for Phase II Studies. Current Bioactive Compounds, 7(1), 45-56.

-

Chien, A. J., & Munster, P. N. (2018). Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas. Therapeutic Advances in Medical Oncology, 10, 1758835918763389. [Link]

-

Gavas, S., Quazi, S., & Karpiński, T. M. (2021). Recent Preclinical and Clinical Progress in Liposomal Doxorubicin. Pharmaceutics, 13(9), 1369. [Link]

-

Chawla, S. P., Gordon, E. M., & Quinn, M. F. (2015). Pharmacokinetic study of aldoxorubicin in patients with solid tumors. Investigational New Drugs, 33(4), 906–913. [Link]

- OncLive. (2016). Aldoxorubicin Misses Primary Endpoint in Phase III Sarcoma Study. OncLive.

- Kratz, F. (2006). DOXO-EMCH (INNO-206): The First Albumin-Binding Prodrug of Doxorubicin to Enter Clinical Trials.

-

Kratz, F., Fichtner, I., & Graeser, R. (2012). Combination therapy with the albumin-binding prodrug of doxorubicin (INNO-206) and doxorubicin achieves complete remissions and improves tolerability in an ovarian A2780 xenograft model. Investigational New Drugs, 30(5), 1743–1749. [Link]

- ResearchGate. (n.d.). Mechanism of action of aldoxorubicin. (A) Intravenously administered... [Image].

- Chawla, S. P., Papai, Z., Mukhametshina, G., et al. (2015). First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial. JAMA Oncology, 1(9), 1272–1280.

- ClinicalTrials.gov. (n.d.). Preliminary Efficacy and Safety of INNO-206 Compared to Doxorubicin in Advanced Soft Tissue Sarcoma. Identifier NCT01514188.

-

Elsadek, B., & Kratz, F. (2018). Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin. Molecules, 23(10), 2530. [Link]

-

Zununi Vahed, S., Salehi, R., Davaran, S., & Sharifi, S. (2017). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Artificial Cells, Nanomedicine, and Biotechnology, 45(6), 1138–1145. [Link]

- ClinicalTrials.gov. (n.d.). Study to Investigate the Safety and Activity of Aldoxorubicin Plus Gemcitabine in Subjects With Metastatic Solid Tumors. Identifier NCT02235688.

- ResearchGate. (n.d.). In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin... [Image].

-

ResearchGate. (n.d.). (PDF) Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas. ResearchGate. [Link]

- BOC Sciences. (n.d.).

- NanoMedicines Research Group. (n.d.). PRECLINICAL AND CLINICAL ACTIVITY OF LIPOSOMAL DOXORUBICIN.

-

Al-Salami, H., Butt, G., & Tucker, I. (2018). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Molecules, 23(11), 2948. [Link]

-

Lee, S. Y., Choi, Y., & Kim, H. (2021). The Cytotoxicity of Doxorubicin Can Be Accelerated by a Combination of Hyperthermia and 5-Aminolevulinic Acid. International Journal of Molecular Sciences, 22(19), 10505. [Link]

Sources

- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liposomes.ca [liposomes.ca]

- 6. INNO-206, the (6-maleimidocaproyl hydrazone derivative of doxorubicin), shows superior antitumor efficacy compared to doxorubicin in different tumor xenograft models and in an orthotopic pancreas carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 9. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cancernetwork.com [cancernetwork.com]

- 12. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "Doxo-emch": An Inquiry into a Novel Therapeutic Agent

To the Researchers, Scientists, and Drug Development Professionals,

This communication serves as a preliminary investigation into the history and development of a compound referred to as "Doxo-emch." Following a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, we have been unable to identify any specific therapeutic agent or chemical entity formally designated by this name.

This lack of public information suggests several possibilities:

-

Novelty or Confidentiality: "Doxo-emch" may represent an internal codename for a very early-stage compound that has not yet been disclosed in publications or public forums. Drug development pipelines are often characterized by a high degree of confidentiality in their initial phases.

-

Alternative Nomenclature: The compound may be more widely known under a different chemical name, a registered trademark, or a different internal designation.

-

Typographical Error: It is possible that "Doxo-emch" is a misspelling of an existing drug. The prefix "Doxo-" is commonly associated with doxorubicin, a well-established chemotherapy agent. It is conceivable that "Doxo-emch" refers to a derivative, a novel formulation, or a combination therapy involving doxorubicin.

A Path Forward: Seeking Clarification

To provide the in-depth technical guide you require, we kindly request further clarification on the identity of "Doxo-emch." Any of the following information would be invaluable in proceeding with a thorough and accurate scientific analysis:

-

Chemical Structure or IUPAC Name: The definitive chemical identity of the molecule.

-

Corporate or Institutional Affiliation: The company or research institution responsible for its development.

-

Patent Numbers: Any patents or patent applications associated with the compound.

-

Publication DOIs: Digital Object Identifiers for any peer-reviewed articles, even if preliminary, that mention this compound.

-

Clinical Trial Identifiers: Any known registration numbers for clinical studies (e.g., NCT number).

Upon receiving more specific information, we are prepared to execute a comprehensive analysis and generate the requested technical guide, adhering to the highest standards of scientific integrity and detail as outlined in your initial request. This would include a thorough examination of its synthesis, mechanism of action, preclinical data, and clinical development, complete with detailed protocols, data tables, and pathway visualizations.

We look forward to the opportunity to assist in your research and development endeavors once the identity of "Doxo-emch" can be unequivocally established.

Doxo-EMCH (Aldoxorubicin): A Technical Guide to an Albumin-Binding Doxorubicin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin, a cornerstone of chemotherapy for decades, is a potent anthracycline antibiotic used in the treatment of a wide array of cancers.[1] Its clinical utility, however, is often curtailed by significant dose-limiting toxicities, most notably cardiotoxicity and myelosuppression.[2] In the relentless pursuit of enhancing the therapeutic index of this powerful cytotoxic agent, a new generation of targeted drug delivery systems has emerged. Among these, Doxo-EMCH, also known as Aldoxorubicin or INNO-206, represents a significant advancement.[3]

Doxo-EMCH is a prodrug of doxorubicin, ingeniously designed to leverage the natural transport properties of serum albumin.[4][5] This technical guide provides an in-depth exploration of the chemical structure, properties, and mechanism of action of Doxo-EMCH, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Chemical Structure and Physicochemical Properties

Doxo-EMCH is the (6-maleimidocaproyl)hydrazone derivative of doxorubicin.[3][6] The chemical modification at the C-13 keto position of the doxorubicin molecule involves the attachment of a linker, N-ε-maleimidocaproic acid hydrazide (EMCH).[7] This linker imparts two crucial functionalities: a maleimide group for covalent binding to thiol groups, and an acid-sensitive hydrazone bond.[6][8]

Caption: Chemical structure of Doxo-EMCH highlighting the doxorubicin core, the EMCH linker, and its attachment point to albumin.

Table 1: Physicochemical Properties of Doxo-EMCH

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₂N₄O₁₃ | [9] |

| Molecular Weight | 750.75 g/mol | [9] |

| CAS Number | 151038-96-9 | [9] |

| Appearance | Not specified in reviewed literature | - |

| Solubility | Soluble in aqueous solutions for IV administration | [2] |

| Stability | Stable at neutral pH, hydrolyzes at acidic pH | [6][10] |

Synthesis of Doxo-EMCH

The synthesis of Doxo-EMCH involves the reaction of doxorubicin with the N-ε-maleimidocaproic acid hydrazide (EMCH) linker. The following protocol is a synthesized methodology based on the procedure described by Willner et al. (1993) for the preparation of doxorubicin-hydrazone derivatives.[11][12]

Experimental Protocol: Synthesis of Doxo-EMCH

-

Preparation of Doxorubicin Free Base:

-

Dissolve doxorubicin hydrochloride in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

-

Add a slight molar excess of a weak base (e.g., triethylamine) to neutralize the hydrochloride and precipitate the doxorubicin free base.

-

Isolate the doxorubicin free base by filtration and dry under vacuum.

-

-

Hydrazone Formation:

-

Dissolve the doxorubicin free base in an anhydrous alcohol (e.g., methanol or ethanol).

-

Add a solution of N-ε-maleimidocaproic acid hydrazide (EMCH) in the same solvent. A slight molar excess of the hydrazide may be used to drive the reaction to completion.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the hydrazone formation.

-

Stir the reaction mixture at room temperature, protected from light, for 24-48 hours.

-

-

Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude Doxo-EMCH product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Doxo-EMCH using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

-

Caption: A generalized workflow for the synthesis of Doxo-EMCH.

Mechanism of Action: A Targeted Delivery System

The therapeutic advantage of Doxo-EMCH lies in its sophisticated, two-step targeting mechanism that exploits both the physiological properties of tumors and the specific chemical design of the prodrug.[5][13]

In Vivo Albumin Binding

Upon intravenous administration, the maleimide moiety of Doxo-EMCH rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[1][14] This in situ conjugation forms a stable Doxo-EMCH-albumin complex.

Tumor Accumulation: The EPR Effect

The Doxo-EMCH-albumin conjugate, with its significantly increased hydrodynamic radius, exhibits a prolonged circulation half-life compared to free doxorubicin.[14] This extended circulation time, coupled with the "Enhanced Permeability and Retention" (EPR) effect characteristic of solid tumors, leads to the passive accumulation of the conjugate within the tumor microenvironment.[4] The leaky vasculature and impaired lymphatic drainage of tumors facilitate this preferential accumulation.

Acid-Triggered Doxorubicin Release

The tumor microenvironment is often characterized by a lower pH (around 6.5-7.2) compared to normal tissues (pH 7.4).[10] Furthermore, upon internalization into cancer cells via endocytosis, the prodrug is exposed to the even more acidic environment of endosomes and lysosomes (pH 4.5-6.0).[5][13] The hydrazone linker in Doxo-EMCH is designed to be stable at physiological pH but undergoes rapid acid-catalyzed hydrolysis in these acidic compartments.[6][10] This cleavage releases the active doxorubicin directly at the tumor site, thereby concentrating its cytotoxic effects on cancer cells while minimizing systemic exposure.[13]

Caption: The mechanism of action of Doxo-EMCH, from intravenous administration to the induction of apoptosis in cancer cells.

Preclinical and Clinical Efficacy and Safety

Preclinical Data

Preclinical studies in various animal models have consistently demonstrated the superior efficacy and improved safety profile of Doxo-EMCH compared to conventional doxorubicin.

Table 2: Comparative Acute Toxicity of Doxo-EMCH and Doxorubicin

| Species | Doxo-EMCH (LD₅₀, doxorubicin equivalents) | Doxorubicin (LD₅₀) | Source |

| CD-1 Mice | >60 mg/kg | ~12 mg/kg | [12][15] |

| Sprague-Dawley Rats (male) | 23.4 mg/kg | ~10.5 mg/kg | [12][15] |

| Sprague-Dawley Rats (female) | 45.9 mg/kg | ~10.5 mg/kg | [12][15] |

In xenograft models of breast carcinoma, ovarian carcinoma, small cell lung cancer, and an orthotopic pancreas carcinoma model, Doxo-EMCH exhibited more potent antitumor activity than free doxorubicin at their respective maximum tolerated doses.[11]

Clinical Data